N-(2-hydroxyethyl)-N-propylnitrous amide
Description
Structure
3D Structure
Properties
CAS No. |
115440-59-0 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-propylnitrous amide |
InChI |
InChI=1S/C5H12N2O2/c1-2-3-7(6-9)4-5-8/h8H,2-5H2,1H3 |
InChI Key |
KFMAUQFBLBZXOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCO)N=O |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways of N Nitrosamides
Chemical Synthesis Approaches for N-Nitrosamides
The deliberate synthesis of N-nitrosamides is a cornerstone of their study, enabling further investigation into their properties and applications. The primary method for their synthesis involves the nitrosation of appropriate amide precursors.
The most fundamental approach to synthesizing N-nitrosamides is the nitrosation of a corresponding secondary amide. In the case of N-(2-hydroxyethyl)-N-propylnitrous amide, the precursor would be N-(2-hydroxyethyl)propanamide. This reaction typically involves an electrophilic attack on the nitrogen atom of the amide by a nitrosating agent.
Common nitrosating agents include:
Nitrous acid (HNO₂) : Often generated in situ from a nitrite (B80452) salt (e.g., sodium nitrite) and a strong acid. The reaction rate is highly dependent on pH, with acidic conditions favoring the formation of the active nitrosating species. oup.com
Dinitrogen trioxide (N₂O₃) : A more potent nitrosating agent, particularly in non-aqueous solvents.
Nitrosyl halides (e.g., NOCl) : These are highly reactive and effective nitrosating agents.
The general mechanism involves the protonation of nitrous acid to form the nitrosonium ion (NO⁺), which then acts as the electrophile. The lone pair of electrons on the amide nitrogen attacks the nitrosonium ion, leading to the formation of the N-nitrosamide after deprotonation.
Contemporary organic synthesis has introduced more refined and efficient methods for the preparation of N-nitrosamide derivatives. These strategies often focus on milder reaction conditions, improved yields, and greater substrate scope.
One modern approach involves the use of tert-butyl nitrite (TBN) as a nitrosating agent. TBN offers the advantage of being effective under neutral or even slightly basic conditions, avoiding the harsh acidity required for traditional methods. This can be particularly useful when dealing with acid-sensitive functional groups.
Another advanced strategy is transnitrosation , where an existing N-nitroso compound, such as an N-nitrososulfonamide, transfers its nitroso group to an amide. This method provides a high degree of functional group tolerance and can be performed under mild conditions. These reagents are often stable, easy to handle, and the byproducts can be readily removed or recycled.
N-nitrosamides are valuable intermediates in a variety of organic transformations. Their reactivity stems from the N-NO bond, which can be cleaved to generate reactive species. For instance, under certain conditions, N-nitrosamides can serve as precursors to diazoalkanes, which are highly useful in cycloaddition reactions and for the formation of cyclopropanes.
Furthermore, N-nitrosamides have been employed in the synthesis of other functional groups. For example, they can be converted to the corresponding amides, esters, and thioesters through various chemical manipulations. This versatility makes them useful building blocks in the synthesis of more complex molecules.
Environmental and Endogenous Formation Mechanisms
The formation of N-nitrosamides is not confined to the laboratory. They can also be formed in the environment and endogenously within biological systems when the necessary precursors and conditions are present.
The environmental and endogenous formation of N-nitrosamides hinges on the presence of both a nitrosatable amide precursor and a nitrosating agent.
Nitrosating agents in the environment are primarily derived from nitrites and nitrates. Nitrates can be reduced to nitrites by microbial action in soil, water, and even within the human body, particularly in the saliva and gastrointestinal tract. These nitrites can then be converted to active nitrosating agents, such as nitrous acid, under acidic conditions.
The precursor reactivity is a critical factor. For this compound, the precursor is a secondary amide. Secondary amides are generally less basic and therefore less reactive towards nitrosation than secondary amines. However, under favorable conditions, particularly at low pH, the nitrosation of amides can occur. The presence of the hydroxyl group in the N-(2-hydroxyethyl) moiety could potentially influence the reactivity of the amide precursor, although specific data on this is scarce.
The rate of N-nitrosamide formation is significantly influenced by several environmental parameters, most notably pH and temperature.
pH: The kinetics of nitrosation are strongly pH-dependent. The formation of the active nitrosating agent from nitrite, dinitrogen trioxide (N₂O₃), is favored under acidic conditions. The rate of nitrosation of secondary amides, such as methylurea (B154334), has been shown to be proportional to the concentration of the amide, the square of the nitrite concentration, and is also directly influenced by the hydrogen ion concentration. oup.com This indicates that as the pH decreases (i.e., becomes more acidic), the rate of N-nitrosamide formation increases significantly. For instance, the rate of methylurea nitrosation increases approximately tenfold for each unit drop in pH between 3 and 1. oup.com
Interactive Data Table: Effect of pH on the Relative Rate of Methylurea Nitrosation
| pH | Relative Rate |
| 3 | 1 |
| 2 | 10 |
| 1 | 100 |
This table illustrates the theoretical increase in reaction rate with decreasing pH, based on the principle that the rate is proportional to the hydrogen ion concentration.
Temperature: Like most chemical reactions, the rate of N-nitrosamide formation is also influenced by temperature. An increase in temperature generally leads to an increase in the reaction rate. For example, studies on the formation of N-nitrosodimethylamine (NDMA) from ranitidine (B14927) have shown a substantial increase in its concentration when stored at elevated temperatures. researchgate.netnih.gov While this pertains to an N-nitrosamine, the general principle of temperature dependence applies to N-nitrosamide formation as well. The storage of ranitidine tablets at 40°C led to a significant increase in NDMA levels over an 8-week period, highlighting the impact of temperature on the stability of the precursor and its conversion to the N-nitroso compound. nih.gov
Interactive Data Table: Illustrative Temperature Effect on N-Nitrosamide Formation
| Temperature (°C) | Relative Formation Rate |
| 20 | 1 |
| 30 | 2 |
| 40 | 4 |
This table provides a simplified illustration based on the general chemical principle that reaction rates often double for every 10°C increase in temperature. Actual rates would be specific to the reactants and conditions.
Formation in Complex Matrices (e.g., water disinfection by-products)
The formation of N-nitrosamides and, more broadly, N-nitrosamines, including compounds structurally similar to this compound, is a notable consequence of chemical disinfection processes in water and wastewater treatment. nih.gov These nitrogenous disinfection by-products (N-DBPs) are typically not present in source water but are synthesized in situ through reactions between chemical disinfectants and organic nitrogen precursors. matec-conferences.orgmatec-conferences.org The specific precursor for this compound would be N-(2-hydroxyethyl)-N-propylamine. While detailed studies on this specific compound are limited, the general pathways for N-nitrosamine formation are well-established and directly applicable.
The primary disinfection methods implicated in the formation of these by-products are chloramination and, to a lesser extent, ozonation and chlorination. tandfonline.comwaterrf.org
Formation during Chloramination:
Chloramination, the use of chloramines (primarily monochloramine) as a disinfectant, is strongly associated with the formation of N-nitrosamines. waterrf.orgnih.gov The dominant reaction pathway involves inorganic dichloramine reacting with secondary or tertiary amine precursors. nih.gov For a compound like this compound, the precursor N-(2-hydroxyethyl)-N-propylamine would react with dichloramine to form a chlorinated unsymmetrical hydrazine-like intermediate. This intermediate is then oxidized, often by dissolved oxygen, to form the stable N-nitrosamine. matec-conferences.org
Several factors influence the rate and yield of N-nitrosamine formation during chloramination:
Precursor Availability: The presence and concentration of amine precursors, often originating from wastewater discharges, industrial effluents, or the degradation of pharmaceuticals and personal care products, are critical. nih.govnih.gov
Dichloramine Concentration: Dichloramine is a more effective nitrosating agent than monochloramine, and conditions that favor its formation can increase N-nitrosamine yields.
pH and Temperature: These parameters affect the reaction kinetics and the stability of reactants and intermediates.
Presence of Bromide: Bromide can react with disinfectants to form bromamines, which are highly reactive and can significantly enhance the rate and yield of N-nitrosamine formation. iwaponline.comproquest.com
The following table illustrates the formation of various N-nitrosamines from different amine precursors during chloramination, demonstrating the wide range of potential by-products.
| Precursor Compound | Precursor Type | Resulting N-Nitrosamine | Molar Yield (%) |
|---|---|---|---|
| Dimethylamine (DMA) | Secondary Amine | N-Nitrosodimethylamine (NDMA) | 1.2 - 2.3 |
| Diethylamine (DEA) | Secondary Amine | N-Nitrosodiethylamine (NDEA) | ~5.0 |
| Ranitidine | Tertiary Amine | N-Nitrosodimethylamine (NDMA) | >1.0 |
| Trimethylamine (TMA) | Tertiary Amine | N-Nitrosodimethylamine (NDMA) | <1.0 |
| polyDADMAC | Polymer | N-Nitrosodimethylamine (NDMA) | Variable |
Formation during Ozonation:
Ozone is a powerful oxidant used in water treatment that can also contribute to the formation of N-nitrosamines, although the mechanisms are different from chloramination. unlv.edumdpi.com Ozonation can partially oxidize larger organic molecules, including tertiary amines and other nitrogenous compounds, creating more readily available N-nitrosamine precursors. researchgate.net If these ozone-generated precursors are subsequently exposed to chloramines in a later treatment step or in the distribution system, N-nitrosamine formation can be enhanced. nih.gov
Direct formation of N-nitrosamines during ozonation can also occur, particularly from specific precursors like dimethylsulfamide. unlv.edu Research has shown that pre-ozonation can sometimes decrease the formation potential of certain N-nitrosamines (like NDMA) by breaking down their precursors before chloramination is applied. researchgate.net However, it can also increase the formation of other DBPs, such as chloropicrin, by oxidizing amine groups to nitro groups, which are key intermediates. nih.gov
The table below presents findings on the impact of different disinfectants on the concentration of N-Nitrosodimethylamine (NDMA), the most commonly studied N-nitrosamine.
| Disinfection Process | Source Water Type | NDMA Concentration Range (ng/L) |
|---|---|---|
| Chloramination | Drinking Water Plant Effluent | not detected - 13.3 |
| Chlorination | Drinking Water Plant Effluent | not detected - 8.8 |
| Ozonation followed by Chloramination | Drinking Water Plant Effluent | Moderately reduced vs. Chloramination alone |
| Chlorination | Secondary Wastewater Effluent | up to 1092 |
Metabolic Bioactivation and Transformation Pathways of N Nitrosamides
Enzymatic Hydroxylation Mechanisms
The initial and rate-limiting step in the metabolic activation of many N-nitrosamides is the hydroxylation of the α-carbon atom. acs.orgnih.gov This reaction is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. usp.org
Cytochrome P450-Mediated α-Hydroxylation
The metabolic activation of N-nitrosamides is predominantly initiated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. usp.org This enzymatic reaction is considered the crucial rate-limiting step in the bioactivation of these compounds. acs.orgnih.gov The introduction of a hydroxyl group at the α-position results in the formation of an unstable α-hydroxynitrosamide intermediate. pnas.org This intermediate then undergoes spontaneous decomposition, leading to the generation of reactive electrophiles that are responsible for the mutagenic and carcinogenic effects of N-nitrosamides. usp.org
While N-nitrosamides are a specific class of N-nitroso compounds, the broader class of N-nitrosamines also undergoes a similar metabolic activation pathway initiated by α-hydroxylation. pnas.orgnih.gov Studies on various N-nitrosamines have demonstrated the central role of CYP-mediated α-hydroxylation in their transformation into DNA-alkylating species. nih.gov
Role of Specific Cytochrome P450 Isoforms (e.g., CYP2E1, CYP2A6)
Several isoforms of the cytochrome P450 enzyme system are involved in the metabolic activation of N-nitrosamides and related N-nitrosamines, with CYP2E1 and CYP2A6 being among the most significant. oup.com CYP2E1 is recognized as a major enzyme responsible for the N-dealkylation of short-chain nitrosodialkylamines. oup.com This isoform metabolizes a wide array of low-molecular-weight compounds, including various carcinogens. aacrjournals.org The activation of N-nitrosodimethylamine (NDMA) and N-nitrosonornicotine (NNN) by liver microsomes is catalyzed more actively by CYP2E1 than by other P450 enzymes. oup.com
CYP2A6 also plays a substantial role in the metabolism of certain nitrosamines. nih.govdundee.ac.uk A high correlation has been observed between coumarin (B35378) 7-hydroxylation, a marker for CYP2A6 activity, and the metabolic activation of N-nitrosodiethylamine (NDEA) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). oup.com Furthermore, antibodies against CYP2A6 have been shown to inhibit these activities by approximately 50%. oup.com The CYP2A6 enzyme is responsible for the mutagenic activation of essentially all tobacco-related N-nitrosamines. nih.gov The activity of the CYP2A6 enzyme is influenced by genetic polymorphisms, which can affect an individual's susceptibility to the carcinogenic effects of these compounds. xcode.life
The involvement of other CYP isoforms, such as CYP3A4, CYP2D6, and CYP2C, in the activation of these nitrosamines appears to be less extensive. oup.comoup.com The substrate specificity of these enzymes often depends on the size and structure of the alkyl groups on the nitrosamine (B1359907). oup.com
| CYP Isoform | Key Substrates | Significance in Metabolism |
|---|---|---|
| CYP2E1 | N-nitrosodimethylamine (NDMA), N-nitrosonornicotine (NNN), Short-chain nitrosodialkylamines | Major enzyme in the activation of several low-molecular-weight nitrosamines. oup.comoup.comaacrjournals.org |
| CYP2A6 | N-nitrosodiethylamine (NDEA), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), Tobacco-related nitrosamines | Significant contributor to the activation of various nitrosamines, particularly those found in tobacco. oup.comnih.gov |
| CYP3A4, CYP2D6, CYP2C | Nitrosamines with larger alkyl groups | Lesser, but still potential, involvement in the metabolism of certain nitrosamines. oup.comoup.com |
Deuterium (B1214612) Isotope Effects in Metabolic Oxidation Studies
The study of deuterium isotope effects, where hydrogen atoms at the α-carbon are replaced with deuterium, provides valuable insights into the mechanism of N-nitrosamide and N-nitrosamine metabolism. A significant deuterium isotope effect is observed when the cleavage of a C-H bond is the rate-limiting step in the reaction. nih.gov
Formation and Decomposition of Reactive Intermediates
The α-hydroxylation of N-nitrosamides initiates a series of spontaneous chemical reactions that result in the formation of highly reactive electrophilic species. These intermediates are the ultimate carcinogenic forms of the parent compounds.
α-Hydroxynitrosamide Instability and Decomposition Products (Aldehydes, Diazohydroxides)
The product of CYP-mediated α-hydroxylation is an α-hydroxynitrosamide. This intermediate is highly unstable and rapidly decomposes. pnas.org The decomposition of the α-hydroxynitrosamide leads to the formation of an aldehyde and a diazohydroxide. jove.com The specific aldehyde formed depends on the structure of the alkyl group that has been hydroxylated. For instance, the hydroxylation of a methyl group would yield formaldehyde (B43269). pnas.org
The formation of these decomposition products is a hallmark of the metabolic activation of N-nitrosamides and related compounds. The instability of the α-hydroxynitrosamide is a key feature of this bioactivation pathway, ensuring the rapid generation of subsequent reactive species.
Generation of Electrophilic Diazonium Ions and Carbocations
Following the initial decomposition of the α-hydroxynitrosamide, the resulting diazohydroxide undergoes further transformation. jove.com Protonation of the diazohydroxide followed by the loss of a water molecule leads to the formation of a diazonium ion. jove.com Aliphatic diazonium ions are extremely unstable and readily decompose, even at low temperatures, by releasing molecular nitrogen, a very stable leaving group. jove.comorgoreview.com
The decomposition of the diazonium ion results in the formation of a highly electrophilic carbocation. jove.comwikipedia.org This carbocation can then react with various nucleophilic sites within the cell, including DNA, leading to the formation of DNA adducts. wikipedia.orgnih.gov The generation of these potent electrophiles is the final step in the metabolic activation cascade and is directly responsible for the genotoxic effects of N-nitrosamides. wikipedia.org
| Step | Intermediate/Product | Chemical Properties | Biological Significance |
|---|---|---|---|
| 1. α-Hydroxylation | α-Hydroxynitrosamide | Highly unstable | Initial product of metabolic activation. pnas.org |
| 2. Decomposition | Aldehyde and Diazohydroxide | Spontaneous breakdown products | Further intermediates in the activation pathway. jove.com |
| 3. Rearrangement | Diazonium Ion | Extremely unstable | Precursor to the ultimate carcinogen. jove.com |
| 4. N2 Elimination | Carbocation | Highly electrophilic | Reacts with DNA to form adducts, leading to mutations. jove.comwikipedia.org |
Alternative Metabolic Routes (e.g., β-hydroxylation)
While α-hydroxylation is a primary bioactivation pathway for many N-nitrosamides, alternative metabolic routes, particularly β-hydroxylation, play a significant role in the biotransformation of certain N-nitrosamides, including those with longer alkyl chains like N-(2-hydroxyethyl)-N-propylnitrous amide. This process involves the enzymatic hydroxylation at the β-carbon of the alkyl substituents, leading to the formation of various metabolites. This pathway is considered an alternative route of metabolism that can influence the toxicological profile of the parent compound.
The β-hydroxylation of the n-propyl group in structurally similar compounds, such as N-nitrosodi-n-propylamine (NDPA), has been extensively studied and provides a model for understanding the metabolism of this compound. This metabolic process is primarily catalyzed by cytochrome P450 (CYP) enzymes, with isoforms such as CYP2B1 and CYP2E1 being significantly involved. efpia.euusp.org The initial step is the oxidation of the β-carbon of the propyl chain to form N-nitroso-(2-hydroxypropyl)propylamine (NHPPA). nih.gov This metabolite can be subsequently oxidized to N-nitroso-(2-oxopropyl)propylamine (NOPPA). nih.gov
The presence of a 2-hydroxyethyl group in this compound introduces an additional site for metabolism. Drawing parallels from the metabolism of N-nitrosodiethanolamine, it is plausible that the 2-hydroxyethyl moiety also undergoes oxidation. The β-oxidation of the hydroxyethyl (B10761427) group would be a significant metabolic pathway. nih.gov
Detailed Research Findings
Research on the metabolism of NDPA has provided valuable insights into the β-hydroxylation pathway. Studies using rat liver microsomes have demonstrated the formation of NHPPA and NOPPA. nih.gov The involvement of specific CYP450 isozymes has been confirmed through experiments with purified enzymes and specific inhibitors. For instance, CYP2E1 has been shown to be a major human liver microsomal isoform responsible for NDPA metabolism at low micromolar concentrations.
Further investigations have revealed that NOPPA can be reduced back to NHPPA, indicating a reversible metabolic step. nih.gov The glucuronide conjugate of NHPPA has also been identified as a urinary metabolite in rats, suggesting that conjugation reactions are involved in the detoxification and elimination of these β-hydroxylated metabolites. nih.gov
The metabolic fate of the 2-hydroxyethyl group is informed by studies on N-nitrosodiethanolamine, where β-oxidation is a primary route of metabolic disposition in rodents. nih.gov This pathway involves the oxidation of the β-carbon of the ethanol (B145695) group.
The following table summarizes the key enzymes and metabolites involved in the β-hydroxylation of the propyl group, based on studies of the structurally related compound N-nitrosodi-n-propylamine.
| Substrate | Enzyme(s) | Metabolite | Metabolic Pathway |
|---|---|---|---|
| N-nitrosodi-n-propylamine (NDPA) | Cytochrome P450 (CYP2B1, CYP2E1) | N-nitroso-(2-hydroxypropyl)propylamine (NHPPA) | β-hydroxylation |
| N-nitroso-(2-hydroxypropyl)propylamine (NHPPA) | Cytochrome P450 | N-nitroso-(2-oxopropyl)propylamine (NOPPA) | Oxidation |
The subsequent table outlines the proposed metabolic pathway for the 2-hydroxyethyl group based on the metabolism of N-nitrosodiethanolamine.
| Substrate Moiety | Proposed Metabolic Pathway | Potential Metabolites |
|---|---|---|
| 2-hydroxyethyl group | β-oxidation | Oxidized derivatives of the hydroxyethyl chain |
Molecular Mechanisms of Biological Interaction for N Nitrosamides
DNA Adduct Formation
The interaction of N-nitrosamides with DNA is a critical event in the initiation of mutagenesis and carcinogenesis. This interaction primarily involves the alkylation of DNA bases, leading to the formation of DNA adducts, which are covalent attachments of the alkyl group from the nitrosamide to the DNA molecule. nih.gov
N-nitrosamides decompose to form potent alkylating agents that react with nucleophilic centers in DNA. wikipedia.org This process, a form of nucleophilic substitution, results in the formation of at least 12 different methylated DNA adducts. oup.com The primary sites of alkylation on the DNA bases include nitrogen and oxygen atoms. portlandpress.comnih.gov
The most abundant lesions formed are N7-methylguanine and N3-methyladenine, which together can constitute approximately 75% of all alkylated adducts. oup.com However, from a mutagenic standpoint, the alkylation of oxygen atoms is considered more critical. nih.gov The formation of O6-alkylguanine is a particularly significant premutagenic lesion. oup.comportlandpress.com This specific adduct is highly mutagenic because it can cause mispairing during DNA replication; O6-alkylguanine preferentially pairs with thymine (B56734) instead of cytosine, leading to GC→AT transition mutations. nih.govoup.com Other oxygen adducts, such as O4-methylthymine and O2-methylthymine, are formed at much lower levels. oup.comnih.gov
The following table summarizes the major DNA adducts formed by the alkylating agents derived from N-nitroso compounds.
| Adduct Name | Common Alkylation Site | Relative Abundance | Mutagenic Significance |
| N7-Alkylguanine | N7 of Guanine | High | Low; can lead to depurination |
| N3-Alkyladenine | N3 of Adenine | High | Can be cytotoxic and block replication |
| O6-Alkylguanine | O6 of Guanine | Moderate | High; leads to GC→AT mutations |
| O4-Alkylthymine | O4 of Thymine | Low | High; mutagenic potential |
The pattern and preference of DNA alkylation by N-nitrosamides are influenced by several factors, leading to a degree of specificity. The chemical nature of the alkylating agent, particularly the size of the alkyl group and the reaction mechanism (SN1 vs. SN2), plays a crucial role. nih.gov Electrophiles that react via an SN1 mechanism, which is common for intermediates from N-nitroso compounds, show a greater preference for reacting at the exocyclic oxygen atoms like the O6-position of guanine, compared to agents limited to SN2 reactions. nih.gov Furthermore, larger alkyl groups exhibit a stronger preference for reaction at the O6-position of guanine. nih.gov
Tissue and cell specificity in tumor induction by N-nitroso compounds is also well-documented. nih.gov This specificity is linked to the metabolic capabilities of the target cells and, crucially, the efficiency of their DNA repair systems. nih.gov Tissues that are less efficient at repairing specific lesions, such as O6-alkylguanine, show higher persistence of these adducts, which correlates with a higher incidence of tumor formation. nih.gov The structural characteristics of the N-nitrosamide itself, including the presence of functional groups and steric hindrance, can also influence its reactivity and subsequent carcinogenic potency. nih.gov
The formation of DNA adducts is a primary cause of genomic instability. If these adducts are not removed by cellular DNA repair mechanisms before DNA replication, they can interfere with the process and lead to the incorporation of incorrect bases, resulting in gene mutations. mdpi.comresearchgate.net
The persistence of premutagenic adducts like O6-alkylguanine is strongly correlated with the initiation of cancer. nih.govoup.com The mispairing of O6-alkylguanine with thymine during replication introduces a permanent mutation in the daughter strand of DNA. oup.com This accumulation of mutations in critical genes, such as tumor suppressor genes or oncogenes, can disrupt normal cell cycle control and drive the transformation of a normal cell into a cancerous one. nih.gov While N7-guanine adducts are more numerous, they are less directly mutagenic but can contribute to instability by spontaneously detaching from the DNA backbone (depurination), creating an abasic site that can also lead to mutations if not properly repaired. nih.gov
Interaction with Other Cellular Macromolecules (e.g., proteins)
The reactive electrophilic intermediates generated from N-nitrosamides are not exclusively reactive towards DNA. They can also alkylate other cellular macromolecules that possess nucleophilic sites, most notably proteins. nih.govnih.gov The activation and degradation of N-nitroso compounds produce alkylating intermediates that react with both nucleic acids and proteins, leading to the formation of methylated macromolecules. nih.gov This alkylation can alter the structure and function of proteins, potentially disrupting critical cellular pathways, enzymatic activities, and signaling processes.
Oxidative Stress Induction Mechanisms
In addition to direct alkylation, N-nitroso compounds can contribute to cellular damage by inducing oxidative stress. portlandpress.comnih.gov This involves the generation of reactive oxygen species (ROS), such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), which can damage cellular components including lipids, proteins, and DNA. nih.gov
Studies have shown that different classes of N-nitroso compounds may generate radicals through distinct mechanisms. oup.comnih.gov While N-nitrosamines have been shown to cause the formation of ROS and carbon-centered radicals, certain N-nitrosamides, such as N-methyl-N-nitrosourea (MNU), produce a small ROS signal and are associated with the formation of nitrogen-centered radicals. oup.comnih.govelsevierpure.com This induction of oxidative stress represents an additional pathway, alongside DNA alkylation, through which N-nitrosamides can promote cellular damage and contribute to carcinogenesis. oup.comnih.gov The resulting oxidative damage can lead to lipid peroxidation and further DNA lesions, compounding the effects of direct alkylation. nih.govnih.gov
The table below outlines the types of radicals generated by different classes of N-nitroso compounds based on studies in Caco-2 cells. oup.comnih.gov
| N-Nitroso Compound Class | Primary Radicals Generated |
| N-Nitrosamines | Reactive Oxygen Species (ROS), Carbon-Centered Radicals |
| N-Nitrosamides (e.g., MNU) | Nitrogen-Centered Radicals, small ROS signal |
Environmental Fate and Degradation Processes of N Nitrosamides
Photolytic Degradation Pathways
Photolytic degradation is a key process influencing the environmental persistence of many N-nitroso compounds. Exposure to sunlight can initiate chemical transformations that break down these molecules into simpler, often less harmful, substances.
The photolysis of N-nitrosamides in acidic environments is understood to proceed primarily through the fission of the nitrogen-nitrogen (N-N) bond. cdnsciencepub.comwikipedia.org This initial step is a departure from their thermal degradation, which typically involves the cleavage of the nitrogen-carbonyl bond. cdnsciencepub.com Upon absorption of light energy, the N-nitroso compound is elevated to an excited state, leading to the homolytic cleavage of the N-N bond and the formation of radical species. acs.org
For the closely related N-nitrosamines, such as N-nitrosodimethylamine (NDMA), several photolytic degradation pathways have been proposed. One major pathway involves the homolytic cleavage of the N-N bond to form an aminium radical and nitric oxide. mdpi.com Another potential mechanism, facilitated by water molecules, is the heterolytic photocleavage of the N-N bond, which results in the formation of a secondary amine and nitrous acid. mdpi.com In the presence of dissolved oxygen, a third pathway can lead to the formation of N-methylidenemethylamine, nitric oxide, and a superoxide (B77818) anion radical. mdpi.com While these mechanisms are detailed for N-nitrosamines, similar photochemical principles are expected to apply to N-nitrosamides like N-(2-hydroxyethyl)-N-propylnitrous amide.
| Pathway | Description | Primary Products (based on NDMA) | Reference |
|---|---|---|---|
| Homolytic Cleavage | Breakage of the N-N bond where each fragment retains one of the bonding electrons. | Aminium radical, Nitric oxide | mdpi.com |
| Heterolytic Cleavage | Breakage of the N-N bond where one fragment retains both bonding electrons, often facilitated by water. | Secondary amine, Nitrous acid | mdpi.com |
| Oxygen-Mediated Pathway | Degradation pathway that occurs in the presence of dissolved oxygen. | N-methylidenemethylamine, Nitric oxide, Superoxide anion radical | mdpi.com |
The efficiency of photolytic degradation is significantly influenced by the wavelength of light and various environmental factors. N-nitrosamines typically exhibit two main absorption bands: a strong π → π* transition in the ultraviolet (UV) region (around 230 nm for NDMA) and a weaker n → π* transition at longer wavelengths (around 330 nm for NDMA). acs.org The latter is particularly important for environmental photolysis as it overlaps with the solar spectrum reaching the Earth's surface. acs.org
Environmental conditions such as pH and the presence of dissolved oxygen can also play a crucial role. For NDMA, photolysis is generally faster in more acidic solutions. nih.govresearchgate.net The presence of dissolved oxygen has been shown to increase the quantum yield of NDMA photolysis, promoting pathways that lead to the formation of methylamine (B109427) and nitrate. nih.gov The quantum yield for the decomposition of NDMA is reported to be constant between pH 2 and 8, but it decreases significantly in more alkaline conditions (pH 8-9 and above). acs.orgnih.gov The stability of N-nitrosamides has also been shown to be pH-dependent, with maximum stability observed at pH 4.0 for N-nitrosomethylpropionamide. acs.org Temperature is another factor, with the stability of N-nitrosamides being influenced by thermal conditions. acs.orgnih.gov
| Factor | Influence on Photodegradation | Example (based on related compounds) | Reference |
|---|---|---|---|
| Wavelength | Degradation is driven by absorption of light, particularly in the UVA and UVB range of the solar spectrum. | NDMA has a weak absorption band around 332 nm that facilitates photolysis in sunlight. | acs.org |
| pH | The rate of photolysis can be pH-dependent, with increased rates often observed in acidic conditions. | The quantum yield of NDMA decomposition is constant from pH 2-8 but drops sharply above pH 8. | acs.orgnih.gov |
| Dissolved Oxygen | Can enhance the rate of photolysis by participating in the reaction pathways. | Increases the quantum yield of NDMA photolysis and promotes the formation of specific degradation products. | nih.gov |
| Temperature | Can affect the stability of the compound and the rates of secondary thermal reactions. | The stability of N-nitrosomethylpropionamide is dependent on temperature over a pH range. | acs.org |
Biodegradation and Microbial Transformation
Microbial activity is a fundamental component of the environmental fate of many organic compounds, including N-nitrosamides and N-nitrosamines. Microorganisms can utilize these compounds as substrates for growth or transform them cometabolically.
Research on N-nitrosamines has demonstrated that they can be subject to both aerobic and anaerobic biodegradation, although they are often resistant to rapid degradation. nih.gov For instance, N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine, and N-nitrosodi-n-propylamine have been shown to be relatively stable in soil, sewage, and lake water, with slow disappearance observed after a lag period, suggesting microbial involvement. nih.gov In soil from a water reclamation facility, significant biodegradation of NDMA was observed under both oxic (aerobic) and anoxic (anaerobic) conditions. researchgate.netusgs.gov Under aerobic conditions, the degradation of NDMA can lead to the formation of intermediates such as formaldehyde (B43269) and methylamine. nih.gov The propanotroph Rhodococcus ruber ENV425 has been shown to rapidly biodegrade NDMA, producing key intermediates including methylamine, nitric oxide, nitrite (B80452), nitrate, and formate. nih.gov
A variety of microorganisms have been implicated in the degradation of N-nitrosamines. Bacteria that express monooxygenase enzymes have been shown to be capable of degrading NDMA. For example, Methylosinus trichosporium OB3b, which expresses soluble methane (B114726) monooxygenase, and Mycobacterium vaccae JOB-5, with its propane (B168953) monooxygenase, have demonstrated the ability to degrade NDMA. The degradation of NDMA by these organisms is thought to be a cometabolic process, where the enzymes induced for the metabolism of other substrates, such as methane or propane, fortuitously act on the nitrosamine (B1359907). The degradation of NDMA in soil and aqueous systems has been found to follow first-order kinetics, with rate constants increasing as the initial concentration of the compound decreases. nih.gov
| Condition | Compound Example | Key Findings | Microorganisms Involved (if specified) | Reference |
|---|---|---|---|---|
| Aerobic | N-nitrosodimethylamine (NDMA) | Degradation observed in soil and aqueous systems. Intermediates include formaldehyde and methylamine. | Rhodococcus ruber ENV425, Methylosinus trichosporium OB3b, Mycobacterium vaccae JOB-5 | researchgate.netnih.govnih.gov |
| Anaerobic | N-nitrosodimethylamine (NDMA) | Degradation observed in soil from a water reclamation facility. | Not specified | researchgate.netusgs.gov |
| General | N-nitrosodi-n-propylamine | Resistant to rapid degradation in soil, sewage, and lake water, but slow disappearance suggests microbial action. | Not specified | nih.gov |
Adsorption and Volatilization Behavior in Environmental Compartments
The transport and distribution of this compound in the environment will be governed by its physical and chemical properties, which dictate its tendency to adsorb to soil and sediment or volatilize into the atmosphere.
| Process | Influencing Factors | Expected Behavior for this compound (Inferred) | Reference |
|---|---|---|---|
| Adsorption | Water solubility, Octanol-water partition coefficient (Kow), Soil organic carbon content | The polar hydroxyethyl (B10761427) group likely increases water solubility, potentially leading to lower adsorption to soil and sediment compared to nonpolar nitrosamines. | nih.gov |
| Volatilization | Henry's Law constant, Vapor pressure, Water solubility | The hydroxyl group is expected to decrease volatility due to hydrogen bonding, suggesting that volatilization from water bodies would be a minor fate process. | nih.govnih.gov |
Advanced Analytical Methodologies for Trace Detection of N Nitrosamides
Chromatographic Techniques Coupled with Mass Spectrometry
The combination of chromatography for physical separation and mass spectrometry for detection and identification is the gold standard for analyzing N-nitrosamide impurities. nih.gov These hyphenated techniques offer the high sensitivity and selectivity required to detect these compounds at the trace levels mandated by regulatory agencies. acs.org
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a widely used technique for the analysis of a broad range of N-nitrosamines. nih.gov The methodology involves separating the analyte from the sample matrix using an HPLC system, followed by detection with a tandem mass spectrometer. digitellinc.com This approach is particularly suitable for non-volatile or thermally unstable nitrosamides that are not amenable to gas chromatography. The mass spectrometer provides high selectivity and sensitivity, enabling the detection of trace-level impurities even in complex matrices like pharmaceutical products. acs.orgnih.gov While effective, standard HPLC-based methods can be relatively slow. digitellinc.com Researchers have successfully used HPLC-MS/MS to detect various N-nitrosamine impurities in numerous drugs, water, cigarettes, and food. nih.gov
For volatile and semi-volatile N-nitrosamides, Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful and established analytical technique. pmda.go.jp The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a GC column before being detected by a mass spectrometer. nih.gov The use of a tandem mass spectrometer (MS/MS) enhances selectivity and reduces background noise, allowing for sensitive and accurate quantification. acs.org GC-MS/MS methods have been developed for the simultaneous determination of multiple N-nitrosamine impurities in various substances, including active pharmaceutical ingredients and water samples. nih.gov This technique is noted for its ability to achieve low limits of detection, often in the parts-per-billion (ppb) or parts-per-trillion (ng/L) range. nih.gov
Ultra High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) represents a significant advancement over conventional HPLC-MS/MS. researchgate.net By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems operate at higher pressures, resulting in faster analysis times, superior resolution, and increased sensitivity. researchgate.net This enhanced performance is critical for the trace detection of N-nitrosamides, where analytes may be present at very low concentrations. nih.gov The improved peak shape and separation efficiency lead to lower limits of detection and quantification. researchgate.net UHPLC-MS/MS has been successfully applied to the analysis of various trace-level compounds in complex matrices, including biological samples and environmental contaminants. nih.govnih.govmdpi.com
Sample Preparation and Enrichment Strategies (e.g., Solid-Phase Extraction, Solid-Phase Micro-extraction)
Effective sample preparation is a critical step for the reliable trace detection of N-(2-hydroxyethyl)-N-propylnitrous amide. The primary goals are to remove interfering components from the sample matrix, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. sigmaaldrich.com
Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration prior to chromatographic analysis. sigmaaldrich.com The process involves passing a liquid sample through a solid sorbent material, which retains the analyte. fishersci.ca Interferences can be washed away, after which the purified analyte is eluted with a small volume of a different solvent. This not only cleans the sample but also concentrates the analyte, thereby increasing sensitivity. sigmaaldrich.com Various sorbents are available, such as reversed-phase (e.g., C18), normal-phase, and ion-exchange materials, chosen based on the chemical properties of the analyte and the matrix. For N-nitrosamides in aqueous samples, polymeric sorbents are often employed. fishersci.ca
Solid-Phase Microextraction (SPME) is an efficient, solvent-free extraction technique. nih.gov It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed directly to the sample or its headspace, where analytes partition onto the coating until equilibrium is reached. nih.gov The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov SPME is valued for its simplicity, speed, and ability to integrate sampling, extraction, and concentration into a single step.
The table below summarizes common SPE sorbents and their primary interaction mechanisms.
| Sorbent Type | Primary Interaction Mechanism | Typical Analytes |
| Reversed-Phase (e.g., C18, PPL, HLB) | Non-polar interactions | Hydrophobic or moderately polar organic compounds from aqueous matrices. rsc.org |
| Normal-Phase (e.g., Silica, Alumina) | Polar interactions (adsorption) | Polar compounds from non-polar organic solvents. |
| Ion-Exchange (e.g., SAX, SCX) | Electrostatic interactions | Cationic or anionic compounds from aqueous or organic matrices. |
| Mixed-Mode | Multiple interaction mechanisms | A broad range of compounds with varying polarities and charge states. fishersci.ca |
Method Validation Parameters (e.g., Limits of Detection/Quantification, Recovery, Precision)
To ensure that an analytical method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu Key validation parameters are crucial for demonstrating the reliability and accuracy of methods for trace N-nitrosamide detection.
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. europa.eu The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. europa.eu For methods that exhibit baseline noise, the LOD and LOQ are often estimated based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. europa.eu
Recovery : Recovery experiments assess the accuracy of a method by measuring the amount of analyte detected after being added (spiked) into a blank matrix. It is expressed as a percentage of the known amount added. researchgate.net For trace analysis, recovery values typically falling within a range of 80% to 120% are considered acceptable. researchgate.net
Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability : Precision under the same operating conditions over a short interval of time. europa.eu
Intermediate Precision : Precision within the same laboratory but with variations such as different days, analysts, or equipment. europa.eu
The following table provides example validation parameters from a UHPLC-MS/MS method developed for the analysis of other trace-level compounds, illustrating typical performance characteristics.
| Validation Parameter | Definition | Example Performance Data |
| Linearity (R²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² between 0.993 and 0.999 nih.gov |
| LOD | The lowest amount of analyte that can be detected. | 0.6–10.3 pg/mg nih.gov |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | 2.1–34.4 pg/mg nih.gov |
| Precision (%RSD) | The closeness of agreement among a series of measurements. | ≤ 15 % nih.gov |
| Recovery (%) | The percentage of the true concentration of a substance recovered during the analytical procedure. | 88.5% to 107.3% mdpi.com |
Computational and Theoretical Studies of N Nitrosamide Reactivity
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reaction pathways of N-nitrosamides. acs.org These calculations can predict the energetics of various chemical transformations, providing a basis for understanding the compound's biological activity.
The metabolic activation of many N-nitrosamines is initiated by enzymatic α-hydroxylation, a step catalyzed by cytochrome P450 enzymes. nih.govnih.gov While specific activation energies for N-(2-hydroxyethyl)-N-propylnitrous amide are not available in the literature, quantum chemical calculations for analogous small aliphatic nitrosamines can provide valuable estimates. The α-hydroxylation can occur on either the propyl or the 2-hydroxyethyl group.
The subsequent reactions following α-hydroxylation are critical for the formation of reactive electrophilic species. These steps involve spontaneous dealkylation or dehydroxyalkylation to form a diazonium ion, which is a potent alkylating agent. acs.orgnih.gov The activation barriers for these subsequent reactions are generally low, indicating that the initial enzymatic hydroxylation is often the rate-determining step in the activation pathway. nih.gov
Table 1: Predicted Activation and Reaction Free Energies for Key Activation Steps of this compound (Hypothetical Values)
| Reaction Step | Reactant | Product | Predicted Activation Free Energy (kcal/mol) | Predicted Reaction Free Energy (kcal/mol) |
| α-Hydroxylation (Propyl) | This compound | α-hydroxypropyl intermediate | 15 - 25 | -5 to 5 |
| α-Hydroxylation (Hydroxyethyl) | This compound | α-hydroxy(2-hydroxyethyl) intermediate | 18 - 28 | -3 to 7 |
| Diazonium Ion Formation | α-hydroxy intermediate | Diazonium ion + Aldehyde | Low (spontaneous) | Exergonic |
| DNA Adduct Formation | Diazonium ion + Guanine (N7) | N7-alkylated Guanine | 10 - 20 | Highly Exergonic |
| Hydrolysis | Diazonium ion + H₂O | Alcohol + N₂ | 12 - 22 | Exergonic |
Note: These values are hypothetical and extrapolated from computational studies on other N-nitrosamines. They serve to illustrate the expected energetic landscape of the bioactivation pathway.
Once the reactive diazonium ion is formed, it can undergo competing reactions: alkylation of nucleophilic sites in DNA (toxification) or reaction with water (hydrolysis, a detoxification pathway). researchgate.netnih.gov Quantum chemical calculations can model the free energy profiles of these competing pathways to predict the likelihood of DNA damage. acs.org
For carcinogenic nitrosamines, the transition state barriers for DNA alkylation are often comparable to or lower than those for hydrolysis, leading to significant DNA adduct formation. researchgate.netnih.gov In the case of this compound, two different diazonium ions can be formed, leading to either propylation or 2-hydroxyethylation of DNA. The relative stability of the resulting carbocations will influence the product distribution. researchgate.netnih.gov Non-carcinogenic nitrosamines, in contrast, tend to form more stable carbocations that react preferentially with water. nih.govnih.gov
Quantum chemical calculations are pivotal in predicting the formation and stability of the key reactive intermediates, namely the diazonium and carbocations. acs.orgresearchgate.net The stability of the carbocation intermediate is a crucial determinant of the compound's carcinogenic potential. nih.govnih.gov
For this compound, the propyl group would lead to a primary carbocation, which is generally unstable. The 2-hydroxyethyl group would also lead to a primary carbocation. The relative energies of these intermediates and the transition states leading to their formation and subsequent reactions can be calculated to assess which pathway is more favorable. It is generally observed that for carcinogenic compounds, the reaction proceeds kinetically to form more stable DNA adducts rather than thermodynamically controlled hydrolysis products. researchgate.netnih.gov
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
While specific molecular dynamics (MD) simulations for this compound are not documented, this computational technique is invaluable for studying the interactions of small molecules with biological macromolecules like DNA and enzymes. nih.govdtu.dk
MD simulations could be employed to model the initial binding of this compound to the active site of cytochrome P450 enzymes. Such simulations would provide insights into the orientation of the substrate and which α-carbon (on the propyl or hydroxyethyl (B10761427) group) is more favorably positioned for hydroxylation.
Furthermore, MD simulations can be used to study the interaction of the resulting diazonium ion with the DNA double helix. These simulations can reveal preferred binding sites and the conformational changes in DNA upon adduct formation, which are critical for understanding the subsequent steps in mutagenesis and carcinogenesis. nih.gov
Structure-Reactivity Relationships and Mechanistic Insights from In Silico Approaches
In silico approaches, combining quantum chemical calculations and quantitative structure-activity relationship (QSAR) models, are essential for establishing structure-reactivity relationships within the N-nitrosamide class. acs.orgnih.gov These studies help in understanding how modifications to the alkyl substituents influence the compound's reactivity and carcinogenic potential.
For this compound, the presence of the hydroxyl group on one of the alkyl chains is a key structural feature. This hydroxyl group can influence the compound's solubility, its interaction with enzyme active sites, and potentially the electronic properties of the nitrosamide functional group. Computational studies on a series of N-nitrosamines with varying substituents have shown that both steric and electronic factors play a significant role in determining the rate of metabolic activation and the ultimate fate of the reactive intermediates. acs.orgnih.gov The insights gained from such in silico approaches are critical for the risk assessment of novel or understudied N-nitrosamides. researchgate.netnih.gov
Emerging Research Areas and Future Perspectives
Development of Novel Mechanistic Probes for N-Nitrosamide Studies
A significant area of emerging research is the creation of novel mechanistic probes to elucidate the biological and chemical activities of N-nitrosamides. The primary goal is to understand the key events that drive their reactivity, such as metabolic activation and DNA alkylation. nih.gov The development of mechanistically based Structure-Activity Relationships (SARs) is a cornerstone of this research, identifying the specific structural features that most significantly affect the potency of these compounds. nih.gov
Key structural attributes under investigation include α-carbon substitution and the presence of electron-withdrawing groups. nih.gov Research has demonstrated that for many dialkyl N-nitrosamines, the mechanism associated with the highest potency involves metabolic activation through α-carbon hydroxylation. nih.gov By developing probes that can track these specific metabolic pathways, researchers can more accurately predict the potential effects of complex N-nitrosamides like N-(2-hydroxyethyl)-N-propylnitrous amide. This approach allows for a more refined risk assessment by establishing the dominant reaction mechanism before using read-across exercises with close analogues. nih.gov
These investigations are critical as traditional tests, such as the Ames test, may not always be sensitive enough to detect the mutagenic potential of all N-nitrosamines, necessitating a deeper understanding of their mechanism of action. researchgate.netacs.org
Integrated Approaches Combining Experimental and Computational Research
The integration of computational modeling with experimental validation represents a powerful strategy for studying N-nitrosamides. mdpi.com This hybrid approach accelerates research by using computational tools to predict the behavior of compounds, which can then be confirmed through targeted laboratory experiments. mdpi.com
Computational studies are particularly valuable for understanding the fundamental factors of N-nitrosation, which is the process that forms this compound from its secondary amine precursor. researchgate.net Research in this area utilizes sophisticated calculations to model reaction mechanisms and determine energy barriers, providing insight into the likelihood and rate of nitrosamine (B1359907) formation. researchgate.net For example, computational methods can evaluate the structural impact of different amines on the N-nitrosation rate in the presence of nitrites and acidic conditions, which is of great interest for risk assessment. researchgate.net
These in silico assessments are often the first step in evaluating potentially mutagenic impurities. acs.org The findings from these computational models are then used to guide experimental studies, such as kinetic modeling and mutagenicity assays. researchgate.netacs.org This iterative cycle of computational prediction and experimental validation enhances the accuracy of risk assessments and speeds up the development of new control strategies. mdpi.com
Table 1: Comparison of Research Methodologies for N-Nitrosamide Studies
| Methodology | Focus | Examples | Key Outcomes |
|---|---|---|---|
| Experimental | Physical and biological testing of compounds. | Ames test, kinetic studies, high-throughput screening. | Measures mutagenicity, reaction rates, and carcinogenic potential directly. nih.govresearchgate.net |
| Computational | In silico modeling of chemical structures and reactions. | Structure-Activity Relationships (SARs), Density Functional Theory (DFT) calculations. | Predicts reactivity, energy barriers for formation, and potential biological activity. nih.govresearchgate.net |
| Integrated | Combination of computational prediction and experimental validation. | Iterative cycles of modeling and lab testing. | Accelerates research, enhances prediction accuracy, and provides a comprehensive understanding. mdpi.com |
Advanced Understanding of Environmental Attenuation and Mitigation Strategies
Research into the environmental fate of N-nitrosamides and strategies to mitigate their formation is a critical area of focus. N-nitrosamines can form during various processes, including water treatment and food processing, and can also be generated endogenously. mdpi.comnih.gov
Several mitigation strategies have been developed, primarily focused on inhibiting the formation of N-nitrosamides. One of the most effective approaches involves the use of scavengers, such as antioxidants. contractpharma.com Ascorbic acid (vitamin C) and α-tocopherol (vitamin E) have been shown to significantly inhibit the formation of N-nitrosamines. fda.gov These compounds work by reacting with nitrosating agents, preventing them from reacting with amines to form nitrosamides. contractpharma.com
Another key strategy is the control of pH. The formation of nitrosamines is highly dependent on acidic conditions; in neutral or basic environments, the reaction kinetics are significantly reduced. fda.gov Therefore, adjusting the pH of a system can be an effective control measure. fda.gov
In the context of water treatment, strategies include the use of activated carbon to remove nitrosamine precursors and preoxidation to destroy them before they can react. acs.org For consumer products and pharmaceuticals, careful selection of raw materials and excipients with low nitrite (B80452) levels is a crucial preventative measure. usp.org The development of active packaging that can scavenge nitrosating agents from the headspace of a container is another innovative approach being explored. contractpharma.com
Table 2: Overview of Mitigation Strategies for N-Nitrosamide Formation
| Strategy | Mechanism | Examples of Application | Reference |
|---|---|---|---|
| Use of Scavengers/Inhibitors | Antioxidants react with nitrosating agents, preventing them from forming nitrosamines. | Adding ascorbic acid or α-tocopherol to formulations. | fda.gov |
| pH Control | Nitrosamine formation is significantly reduced in neutral or basic conditions. | Incorporating excipients like sodium carbonate to modify the micro-environment. | fda.gov |
| Precursor Removal | Physical or chemical removal of amine or nitrite precursors. | Use of activated carbon in water treatment; selecting low-nitrite excipients. | acs.orgusp.org |
| Process Modification | Altering manufacturing or treatment conditions to be less favorable for nitrosamine formation. | Indirect firing during malt (B15192052) roasting; transitioning from wet granulation to direct compression in pharmaceuticals. | usp.orgresearchgate.net |
| Active Packaging | Materials that actively scavenge nitrosating agents from the product's environment. | Polymer films engineered with scavenging technology. | contractpharma.com |
Q & A
Q. What are the recommended methods for synthesizing N-(2-hydroxyethyl)-N-propylnitrous amide in a laboratory setting?
The synthesis can be achieved via a one-pot reductive amination approach using nitro or nitrile precursors. For example, nitro compounds can be reduced in the presence of alcohols (e.g., 2-hydroxyethyl alcohol) under hydrogenation conditions with a palladium catalyst. Post-reduction, the intermediate is subjected to nitrosation using sodium nitrite in acidic media to introduce the nitrous amide group. This method minimizes side reactions and improves yield compared to multi-step protocols .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of hydroxyethyl (-CHCHOH), propyl (-CHCHCH), and nitrosamine (-N-N=O) groups. Key signals include δ ~3.6 ppm (hydroxyethyl protons) and δ ~2.5 ppm (propyl methylene) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] = 371.19 for CHNO) .
Q. What factors influence the stability of this compound under different storage conditions?
The compound is sensitive to:
- Light: UV exposure accelerates decomposition into nitroso derivatives; store in amber vials.
- Temperature: Degrades above 25°C; recommend storage at -20°C in anhydrous solvents (e.g., DMSO).
- pH: Unstable in alkaline conditions (pH > 8); neutral buffers (pH 6–7) are optimal for aqueous solutions .
Q. What analytical techniques are suitable for detecting and quantifying degradation products of this compound?
- Liquid Chromatography-Mass Spectrometry (LC-MS): Identifies polar degradation products (e.g., hydroxylated or demethylated derivatives).
- Gas Chromatography (GC): Monitors volatile byproducts like propylamine or ethylene glycol.
- Fourier-Transform Infrared Spectroscopy (FTIR): Detects N-N=O bond cleavage (loss of ~1250 cm nitrosamine peak) .
Advanced Research Questions
Q. How can computational chemistry methods aid in predicting the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:
Q. What strategies can resolve discrepancies in experimental data related to the pharmacological activity of this compound?
Discrepancies often arise from:
- Impurity Profiles: Use preparative HPLC to isolate isomers (e.g., R/S enantiomers) and test individually.
- Solvent Effects: Compare activity in polar (e.g., water) vs. non-polar (e.g., DMSO) solvents.
- Batch Variability: Implement strict quality control (e.g., -NMR integration ratios) .
Q. What are the critical considerations for designing in vitro studies to assess the biological activity of this compound?
Q. How does the presence of isomeric impurities affect the analytical characterization of this compound?
Isomeric impurities (e.g., diastereomers from incomplete chiral synthesis) can skew NMR and bioactivity data. Resolution methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
